molecular formula C16H16N2O5S B352316 4-Acetamidophenyl 4-acetamidobenzenesulfonate CAS No. 52183-60-5

4-Acetamidophenyl 4-acetamidobenzenesulfonate

Cat. No.: B352316
CAS No.: 52183-60-5
M. Wt: 348.4g/mol
InChI Key: HDZANSPIWKELIY-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 4-acetamidobenzenesulfonate is an organic compound that features both acetamido and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 4-acetamidobenzenesulfonate typically involves the reaction of 4-acetamidophenol with 4-acetamidobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl 4-acetamidobenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The acetamido groups can be oxidized to form corresponding nitro compounds.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

4-Acetamidophenyl 4-acetamidobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The sulfonate group can interact with positively charged sites on proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonate group.

    4-Acetamidobenzenesulfonyl azide: Contains an azide group instead of a second acetamido group.

Uniqueness

4-Acetamidophenyl 4-acetamidobenzenesulfonate is unique due to the presence of both acetamido and sulfonate groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-acetamidophenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(19)17-13-3-7-15(8-4-13)23-24(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZANSPIWKELIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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